molecular formula C20H22N2O B12636740 5-Ethyl-4,6-dimethyl-3-{[(naphthalen-2-yl)methyl]amino}pyridin-2(1H)-one CAS No. 919795-09-8

5-Ethyl-4,6-dimethyl-3-{[(naphthalen-2-yl)methyl]amino}pyridin-2(1H)-one

Cat. No.: B12636740
CAS No.: 919795-09-8
M. Wt: 306.4 g/mol
InChI Key: YFLOPRVCUQTHBR-UHFFFAOYSA-N
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Description

5-Ethyl-4,6-dimethyl-3-{[(naphthalen-2-yl)methyl]amino}pyridin-2(1H)-one is a complex organic compound with a unique structure that combines a pyridine ring with a naphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-4,6-dimethyl-3-{[(naphthalen-2-yl)methyl]amino}pyridin-2(1H)-one typically involves multi-step organic reactions. One common method starts with the preparation of the pyridine ring, followed by the introduction of the naphthalene moiety through a series of substitution reactions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process would be optimized for efficiency, cost-effectiveness, and safety. Key steps would include the purification of intermediates and the final product using techniques such as crystallization, distillation, or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-4,6-dimethyl-3-{[(naphthalen-2-yl)methyl]amino}pyridin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the naphthalene moiety or the pyridine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce different substituents on the pyridine or naphthalene rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and sometimes catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially useful properties.

Scientific Research Applications

5-Ethyl-4,6-dimethyl-3-{[(naphthalen-2-yl)methyl]amino}pyridin-2(1H)-one has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may be investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Researchers explore its potential as a drug candidate or a pharmacophore in medicinal chemistry.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism by which 5-Ethyl-4,6-dimethyl-3-{[(naphthalen-2-yl)methyl]amino}pyridin-2(1H)-one exerts its effects depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridine derivatives and naphthalene-containing molecules. Examples include:

  • 4,6-Dimethyl-2-(naphthalen-2-yl)pyridine
  • 5-Ethyl-3-(naphthalen-2-yl)pyridin-2(1H)-one

Uniqueness

What sets 5-Ethyl-4,6-dimethyl-3-{[(naphthalen-2-yl)methyl]amino}pyridin-2(1H)-one apart is its specific combination of functional groups and structural features, which confer unique chemical and physical properties

Properties

CAS No.

919795-09-8

Molecular Formula

C20H22N2O

Molecular Weight

306.4 g/mol

IUPAC Name

5-ethyl-4,6-dimethyl-3-(naphthalen-2-ylmethylamino)-1H-pyridin-2-one

InChI

InChI=1S/C20H22N2O/c1-4-18-13(2)19(20(23)22-14(18)3)21-12-15-9-10-16-7-5-6-8-17(16)11-15/h5-11,21H,4,12H2,1-3H3,(H,22,23)

InChI Key

YFLOPRVCUQTHBR-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(NC(=O)C(=C1C)NCC2=CC3=CC=CC=C3C=C2)C

Origin of Product

United States

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